molecular formula C11H12O3 B048928 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 119171-39-0

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

Cat. No.: B048928
CAS No.: 119171-39-0
M. Wt: 192.21 g/mol
InChI Key: BCBHNECCHZKIKM-UHFFFAOYSA-N
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Description

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gut Health and Feed Additives

Benzoic acid has been recognized for its antibacterial and antifungal properties, making it a widely used preservative in foods and feeds. Research suggests that benzoic acid can improve gut functions, including digestion, absorption, and barrier functions, through the regulation of enzyme activity, redox status, immunity, and microbiota. Appropriate levels of benzoic acid may enhance gut functions, whereas excessive administration could harm gut health (Mao et al., 2019).

Pharmacokinetic Analysis and Dietary Exposures

The pharmacokinetic data of benzoic acid in various animal models, including rats, guinea pigs, and humans, provide implications for assessing dietary exposures to benzoates. These data help in reducing the pharmacokinetic component of interspecies uncertainty factors associated with current acceptable daily intakes for benzoates, contributing to a better understanding of the safety and regulation of benzoic acid and its derivatives in food products (Hoffman & Hanneman, 2017).

Synthesis and Potential Drug Development

A review focused on a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlights its potential as an alternative compound for drug development due to its COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity. This suggests the scope for utilizing similar benzoic acid derivatives in new drug development, emphasizing the need for further research on their molecular mechanisms of regulation in health and disease (Tjahjono et al., 2022).

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, another derivative, is recognized for its versatility as a bioactive precursor in the synthesis of compounds with various pharmacological activities. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules, highlighting the importance of benzoic acid derivatives in the pharmaceutical industry (Farooq & Ngaini, 2019).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid" .

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHNECCHZKIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456165
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119171-39-0
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2, the mixture of ethyl salicylate (4.99 g, 4.40 ml, 30.0 mmol), 3-Bromo-2-methyl-propene (8.10 g, 6.1 ml, 60.00 mmol) and potassium carbonate (5.53 g, 40.0 mmol) in dry 2-Butanone (120 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (23 ml, 46 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. After the aqueous solution was acidified by 6N HCl to pH 2 at 5° C., the mixture was extracted with Et2O (50 ml×3). The organic phase was combined and washed with water (10 ml×2) respectively. The ether extract was dried with anhydrous sodium sulfate and then concentrated to give 2-(2-Methyl-allyloxy)-benzoic acid as oil (5.26 g, 27.36 mmol). The title compound was then treated with of 1M sodium trimethylsilanolate (24.5 ml, 24.5 mmol) to give sodium 2-(2-methyl-allyloxy)-benzoate (4.18 g) as white powder. 1H-NMR (400 MHz, D2O): 7.36 (m, 2 arom. H); 7.04 (m, 2 arom. H); 5.09, 5.01 (2 d-like, C(CH3)═CH2); 4.57 (d-like, CH2—C(CH3)═CH2); 1.80 C(CH3)═CH2). 13C-NMR (100 MHz, D2O): 176.51 (C═O); 154.32; 141.73; 129.94; 129.76; 127.84; 121.03; 113.98; 112.19; 72.09; 18.57.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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